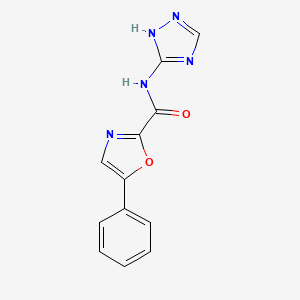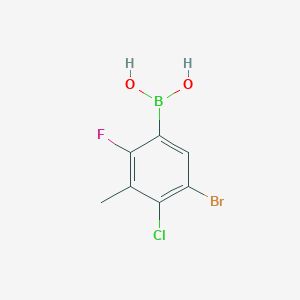
5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H6BBrClFO2 and a molecular weight of 267.29 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of 2-fluoro-3-methylphenylboronic acid under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst and solvent.
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The halogen substituents on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds .
科学的研究の応用
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide substrate . The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the coupled product . The molecular targets and pathways involved in other reactions depend on the specific context and conditions .
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-2-fluorobenzoic Acid: Similar in structure but lacks the boronic acid group.
4-Chloro-2-fluoro-3-methylphenylboronic Acid: Similar but lacks the bromine substituent.
5-Bromo-2-fluoro-3-methylphenylboronic Acid: Similar but lacks the chlorine substituent.
Uniqueness
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is unique due to the presence of all three halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring, along with the boronic acid group. This combination of substituents provides distinct reactivity and properties, making it valuable in various synthetic applications.
特性
IUPAC Name |
(5-bromo-4-chloro-2-fluoro-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLQNDQZNONIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)Cl)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
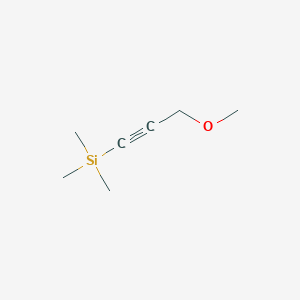
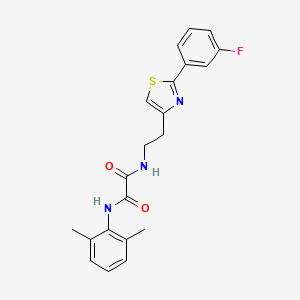
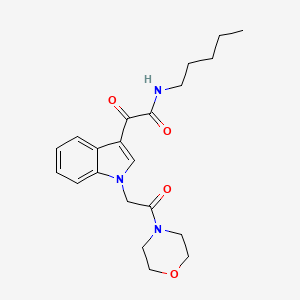
![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)
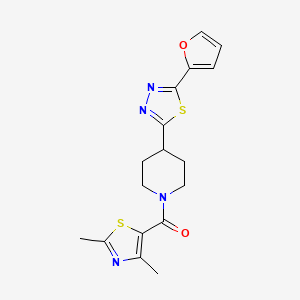
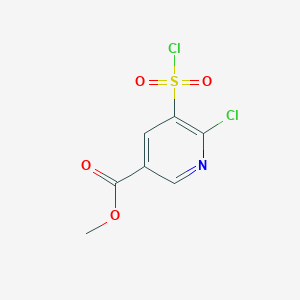
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)
![Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2960919.png)
![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)
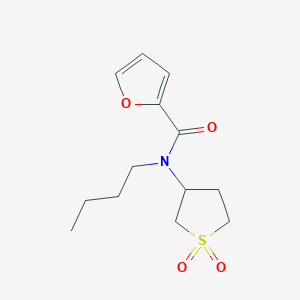
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2960923.png)
![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2960924.png)
